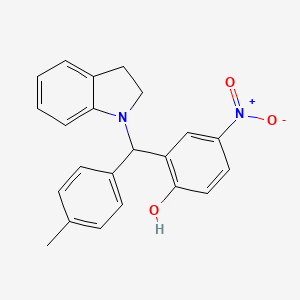
Hnpmi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-5-nitrophenyl(4’-methylphenyl)methyl]indoline (HNPMI) is a novel compound that has garnered significant attention in the field of cancer research. It is primarily recognized for its role as an epidermal growth factor receptor (EGFR) inhibitor, which makes it a promising candidate for therapeutic applications, particularly in the treatment of colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
HNPMI is synthesized through a series of chemical reactions involving alkylaminophenols. The synthetic route typically involves the reaction of 2-hydroxy-5-nitrophenyl with 4’-methylphenylmethylindoline under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
HNPMI undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
HNPMI has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the effects of EGFR inhibition and to develop new synthetic methodologies.
Industry: this compound can be used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
HNPMI exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to the downregulation of proteins such as osteopontin, survivin, and cathepsin S, which are crucial for cancer cell survival and proliferation . The compound also modulates the expression of apoptosis-related proteins, including BCL-2, BAX, and p53, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
HNPMI is compared with other similar compounds, such as:
- 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP)
- 2-[(1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl]phenol (THMPP)
These compounds share structural similarities with this compound and also exhibit EGFR inhibitory activity. this compound stands out due to its lower IC50 value in colorectal cancer cells, indicating higher potency . Additionally, this compound has shown potential cytotoxic effects on other tumor cells, making it a unique and promising candidate for further research and development .
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2,3-dihydroindol-1-yl-(4-methylphenyl)methyl]-4-nitrophenol |
InChI |
InChI=1S/C22H20N2O3/c1-15-6-8-17(9-7-15)22(19-14-18(24(26)27)10-11-21(19)25)23-13-12-16-4-2-3-5-20(16)23/h2-11,14,22,25H,12-13H2,1H3 |
InChI Key |
IKCOFVYDHULPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[N+](=O)[O-])O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















